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molecular formula C43H78ClNO3S B8531206 3-(Dioctadecylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 88172-94-5

3-(Dioctadecylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No. B8531206
M. Wt: 724.6 g/mol
InChI Key: QCXLMRQHQCNNHR-UHFFFAOYSA-N
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Patent
US04407930

Procedure details

To a stirred solution of 3-chlorosulfonylbenzoyl chloride (25.0 g, 1.1406 mol) in 250 ml of THF at 0° C. was added in one portion a cold suspension of dioctadecylamine (59.3 g, 0.1137 mol) and N,N-diisopropylethylamine (13.5 g, 0.1406 mol) in 500 ml of THF. The addition was exothermic to ≃10° C. The reaction was stirred without cooling overnight. The white insolubles were filtered and the filtrate poured into dilute hydrochloric acid. The aqueous mixture was extracted with ethyl acetate and the organic layer washed with water, dried over anhydrous magnesium sulfate and concentrated to dryness under aspirator pressure at 35° C. The resulting 68 g (90 percent) of yellow oil slowly crystallized. NMR was consistent for the product.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
59.3 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](Cl)=[O:9])(=[O:4])=[O:3].[CH2:14]([NH:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].C(N(CC)C(C)C)(C)C>C1COCC1>[CH2:33]([N:32]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[C:8](=[O:9])[C:7]1[CH:11]=[CH:12][CH:13]=[C:5]([S:2]([Cl:1])(=[O:4])=[O:3])[CH:6]=1)[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
59.3 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCCCC
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
to ≃10° C
TEMPERATURE
Type
TEMPERATURE
Details
without cooling overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The white insolubles were filtered
ADDITION
Type
ADDITION
Details
the filtrate poured into dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under aspirator pressure at 35° C
CUSTOM
Type
CUSTOM
Details
The resulting 68 g (90 percent) of yellow oil slowly crystallized

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)N(C(C1=CC(=CC=C1)S(=O)(=O)Cl)=O)CCCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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